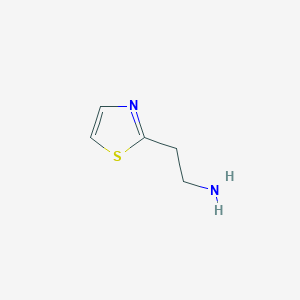

2-(2-Aminoetil)tiazol

Descripción general

Descripción

2-(2-tiazolil)etanamina es un compuesto orgánico sintético que pertenece a la clase de los tiazoles. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en un anillo de cinco miembros. Este compuesto es conocido por sus diversas actividades biológicas y se utiliza en diversas aplicaciones de investigación científica .

Aplicaciones Científicas De Investigación

2-(2-tiazolil)etanamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar derivados de tiazol más complejos.

Biología: Se investiga su papel en los procesos biológicos y como un ligando potencial para varios receptores.

Medicina: Se explora por sus propiedades antimicrobianas, antifúngicas y anticancerígenas.

Industria: Se utiliza en la producción de colorantes, pigmentos y aceleradores de la vulcanización del caucho.

Mecanismo De Acción

El mecanismo de acción de 2-(2-tiazolil)etanamina implica su interacción con objetivos moleculares específicos. Actúa como un agonista o antagonista en varios receptores, incluidos los receptores de histamina. Los efectos del compuesto se median a través de la activación o inhibición de estos receptores, lo que lleva a vías de señalización descendentes que dan como resultado sus actividades biológicas .

Compuestos Similares:

Histaprodifen: Un potente agonista del receptor H1.

Metilhistaprodifen: Un derivado con mayor potencia que el histaprodifen.

Dimetilhistaprodifen: Otro potente agonista del receptor H1 con propiedades similares.

Singularidad: 2-(2-tiazolil)etanamina es singular debido a su estructura específica, que le permite interactuar con una variedad de objetivos biológicos. Su versatilidad para someterse a diferentes reacciones químicas y su amplia gama de aplicaciones en la investigación científica lo distinguen aún más de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

2-(2-Aminoethyl)thiazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of these enzymes .

Cellular Effects

The effects of 2-(2-Aminoethyl)thiazole on cells are diverse and depend on the specific derivative of the compound. Some 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Molecular Mechanism

The molecular mechanism of action of 2-(2-Aminoethyl)thiazole involves its interactions with various biomolecules. For example, in the context of its role as a PDE5 regulator, it can bind to the enzyme and modulate its activity . This can lead to changes in the levels of cyclic guanosine monophosphate (cGMP), a key second messenger involved in many cellular processes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 2-(2-tiazolil)etanamina se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de 2-bromoetanamina con tioamida en condiciones de reflujo. La reacción generalmente se produce en presencia de una base como el hidróxido de sodio o el carbonato de potasio, produciendo 2-(2-tiazolil)etanamina como producto .

Métodos de Producción Industrial: En entornos industriales, la síntesis de 2-(2-tiazolil)etanamina puede implicar métodos más eficientes y escalables. Uno de estos métodos incluye el uso de α-bromo cetona y ditiocarbamato en presencia de agua, seguido de reflujo durante un período prolongado. Este método se considera ecológico y sostenible, proporcionando altos rendimientos del producto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: 2-(2-tiazolil)etanamina experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar los sulfoxidos o sulfones correspondientes.

Reducción: Las reacciones de reducción pueden convertir el anillo de tiazol en un derivado dihidrotiazol.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los átomos de carbono del anillo de tiazol.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos en condiciones apropiadas.

Productos Principales:

Oxidación: Sulfoxidos y sulfones.

Reducción: Derivados dihidrotiazol.

Sustitución: Varios derivados de tiazol sustituidos.

Comparación Con Compuestos Similares

Histaprodifen: A potent H1-receptor agonist.

Methylhistaprodifen: A derivative with higher potency than histaprodifen.

Dimethylhistaprodifen: Another potent H1-receptor agonist with similar properties.

Uniqueness: 2-(2-Thiazolyl)ethanamine is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research further distinguish it from other similar compounds .

Propiedades

IUPAC Name |

2-(1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZOYAWHWDRMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171583 | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18453-07-1 | |

| Record name | 2-Thiazolylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18453-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiazol-2-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(2-Aminoethyl)thiazole interact with its target and what are the downstream effects?

A1: 2-(2-Aminoethyl)thiazole selectively binds to histamine H1 receptors. [, , , , , ] This binding mimics the action of histamine at the H1 receptor, leading to a variety of downstream effects depending on the tissue and receptor localization. These effects can include:

- Smooth muscle contraction: In tissues like the rat vas deferens and rabbit ear artery, 2-(2-Aminoethyl)thiazole induces contractions similar to histamine. [, ]

- Modulation of neurotransmission: In the rat mesenteric microcirculation, it can inhibit contractions induced by noradrenaline or electrical stimulation, suggesting interference with adrenergic neurotransmission. [] It can also block potassium currents and enhance excitability in ferret vagal afferent neurons. []

- Cellular responses: 2-(2-Aminoethyl)thiazole can enhance C3b rosette formation in human eosinophils, a mechanism potentially important in immune responses. []

Q2: What is the structural characterization of 2-(2-Aminoethyl)thiazole?

A2: * Molecular formula: C5H8N2S []* Molecular weight: 128.21 g/mol * Spectroscopic data: While the provided articles don't delve into detailed spectroscopic data, they highlight the importance of the non-tautomeric nature of 2-(2-Aminoethyl)thiazole for its H1 receptor selectivity. []

Q3: What is the structure-activity relationship (SAR) of 2-(2-Aminoethyl)thiazole?

A3: A key structural feature is its non-tautomeric nature, which is crucial for its selectivity towards H1 receptors over H2 receptors. [, ] Studies using structural analogs, like those with α‐ and β‐methyl branching in the 2-aminoethyl side chain (Isohistamines), provide insights into the SAR for H1 agonistic activity. [] Additionally, the efficacy and potency of 2-(2-Aminoethyl)thiazole can differ between species, indicating variations in receptor structure and recognition. []

Q4: Are there alternative compounds to 2-(2-Aminoethyl)thiazole?

A4: Yes, other histamine H1 receptor agonists exist, each with its own pharmacological profile. Examples include:

- 2-(2-pyridyl)ethylamine (PEA): This compound also demonstrates H1 receptor agonist activity, exhibiting species-dependent differences in potency and efficacy compared to 2-(2-Aminoethyl)thiazole. []

- 2-Methylhistamine: This histamine analog displays some selectivity for H1 receptors, although it might activate H2 receptors at higher doses. []

Q5: What research infrastructure and resources are valuable for studying 2-(2-Aminoethyl)thiazole?

A5: Research on 2-(2-Aminoethyl)thiazole benefits from:

- Isolated tissue preparations: These allow for controlled investigation of drug effects on specific tissues and receptor subtypes, as exemplified by studies on the rat vas deferens and rabbit ear artery. [, ]

- Electrophysiological techniques: These enable the examination of drug action at the cellular and membrane level, as demonstrated by the study on ferret vagal afferent neurons. []

- Receptor binding assays: These are crucial for characterizing the affinity and selectivity of 2-(2-Aminoethyl)thiazole for H1 receptors. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B102004.png)